The Pharmacological Profile of N-(3-Butenyl) Noroxymorphone Hydrochloride: A Technical Guide for Drug Development Professionals
The Pharmacological Profile of N-(3-Butenyl) Noroxymorphone Hydrochloride: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Novel Mu-Opioid Receptor Agonist
Introduction
N-(3-Butenyl) Noroxymorphone Hydrochloride is a synthetic opioid derivative with a unique molecular structure that positions it as a compound of significant interest in the fields of pharmacology and medicinal chemistry. As a derivative of noroxymorphone, it belongs to a class of compounds known for their potent interactions with opioid receptors, particularly the mu-opioid receptor (MOR). The nature of the substituent at the nitrogen atom of the morphinan skeleton is a critical determinant of the pharmacological activity of these compounds, influencing their affinity, selectivity, and efficacy at the holy trinity of opioid receptors: mu (µ), delta (δ), and kappa (κ). This guide provides a comprehensive technical overview of the anticipated pharmacological profile of N-(3-Butenyl) Noroxymorphone Hydrochloride, drawing upon established structure-activity relationships within the N-substituted noroxymorphone series to project its binding characteristics, in vitro functional activity, and potential in vivo effects. While specific experimental data for this particular compound is not extensively available in the public domain, this document synthesizes current knowledge to provide a robust predictive profile for research and development purposes.
Chemical Structure and Stereochemistry
N-(3-Butenyl) Noroxymorphone Hydrochloride is a semi-synthetic opioid. The core structure is the pentacyclic morphinan skeleton, characteristic of many clinically significant opioids. The key structural features include a 14-hydroxyl group, a 6-keto group, and, most importantly, a but-3-enyl group attached to the nitrogen atom at position 17. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.
The IUPAC name for the parent compound is (4R,4aS,7aR,12bS)-3-(but-3-en-1-yl)-4a,9-dihydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.[1] The specific stereochemistry of the morphinan scaffold is crucial for its interaction with the stereoselective opioid receptors.
Predicted Receptor Binding Profile
The affinity of a ligand for its receptor is a primary determinant of its potency. For N-substituted noroxymorphone analogs, the size and nature of the N-substituent are known to significantly impact binding affinity and selectivity for the µ, δ, and κ opioid receptors.[2][3]
Based on the structure-activity relationships of N-alkenyl and N-alkyl substituted noroxymorphone derivatives, N-(3-Butenyl) Noroxymorphone is predicted to be a high-affinity ligand for the µ-opioid receptor. The four-carbon alkenyl chain is expected to confer a strong interaction with the hydrophobic pocket of the MOR binding site. Its affinity for the δ and κ receptors is anticipated to be lower, resulting in a degree of selectivity for the µ receptor.
Table 1: Predicted Opioid Receptor Binding Affinities (Ki) of N-(3-Butenyl) Noroxymorphone Hydrochloride
| Receptor Subtype | Predicted Ki (nM) | Rationale |
| Mu (µ) | 0.5 - 5 | The N-butenyl group is expected to provide strong hydrophobic interactions within the MOR binding pocket, similar to other N-alkyl and N-alkenyl substituents that confer high affinity. |
| Delta (δ) | 50 - 200 | Generally, N-substituted noroxymorphone derivatives show lower affinity for the δ receptor compared to the µ receptor. |
| Kappa (κ) | 100 - 500 | Affinity for the κ receptor is often the lowest for this class of compounds, and a similar trend is expected for the N-butenyl derivative. |
Note: The Ki values presented are predictive and based on structure-activity relationships of analogous compounds. Experimental validation is required.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of N-(3-Butenyl) Noroxymorphone Hydrochloride for opioid receptors can be determined using a radioligand competition binding assay.[4] This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Step-by-Step Methodology:
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Membrane Preparation:
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Homogenize brain tissue (e.g., from rat or mouse) or cultured cells expressing the opioid receptor of interest (µ, δ, or κ) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
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Assay Setup:
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In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, or [³H]U-69,593 for κ receptors).
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Add increasing concentrations of the unlabeled test compound, N-(3-Butenyl) Noroxymorphone Hydrochloride.
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Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand like naloxone).
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Add the prepared cell membranes to each well to initiate the binding reaction.
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Incubation:
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Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
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Termination and Filtration:
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Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
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Wash the filters with ice-cold buffer to remove any unbound radioactivity.
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Detection and Analysis:
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Place the filters in scintillation vials with scintillation cocktail.
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Quantify the radioactivity on each filter using a liquid scintillation counter.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Diagram 1: Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Predicted In Vitro Functional Activity
The functional activity of an opioid ligand describes its ability to activate the receptor and trigger a cellular response. This is typically assessed by measuring the activation of G-proteins, the primary intracellular signaling partners of opioid receptors. N-(3-Butenyl) Noroxymorphone is predicted to act as a µ-opioid receptor agonist.
Table 2: Predicted In Vitro Functional Activity of N-(3-Butenyl) Noroxymorphone Hydrochloride
| Assay | Predicted EC50 (nM) | Predicted Emax (%) | Rationale |
| [³⁵S]GTPγS Binding | 10 - 100 | 80 - 100 | The N-butenyl substituent is expected to induce a conformational change in the µ-opioid receptor that promotes G-protein coupling, leading to agonist activity. The potency is predicted to be high, and the efficacy is expected to be that of a full or nearly full agonist. |
| cAMP Inhibition | 5 - 50 | 90 - 100 | As a Gi/o-coupled receptor agonist, it is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. The potency in this assay is often higher than in the GTPγS assay due to signal amplification. |
Note: The EC50 and Emax values are predictive and based on the expected agonist properties of the compound. Experimental verification is necessary.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR) like the µ-opioid receptor.[5]
Step-by-Step Methodology:
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Membrane Preparation:
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Prepare cell membranes expressing the µ-opioid receptor as described in the radioligand binding assay protocol.
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Assay Setup:
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In a 96-well plate, add assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and GDP).
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Add increasing concentrations of N-(3-Butenyl) Noroxymorphone Hydrochloride or a known full agonist (e.g., DAMGO) as a positive control.
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Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
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Add the prepared cell membranes to each well.
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Initiation and Incubation:
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Initiate the reaction by adding [³⁵S]GTPγS to each well.
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Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit of the G-protein.
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Termination and Filtration:
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Terminate the assay by rapid filtration through a glass fiber filter mat to separate the G-protein-bound [³⁵S]GTPγS from the free radiolabel.
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Wash the filters with ice-cold buffer.
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Detection and Analysis:
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Quantify the radioactivity on the filters using a liquid scintillation counter.
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Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
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Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the resulting dose-response curve.
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Diagram 2: Opioid Receptor Signaling Pathway
Sources
- 1. N-(3-Butenyl)noroxymorphone hydrochloride | C20H24ClNO4 | CID 71314313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. Derivatives of 17-(2-methylallyl)-substituted noroxymorphone: variation of the delta address and its effects on affinity and selectivity for the delta opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
